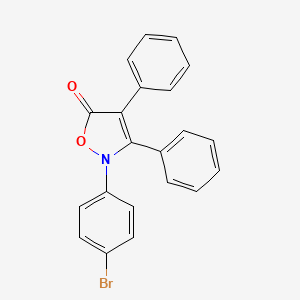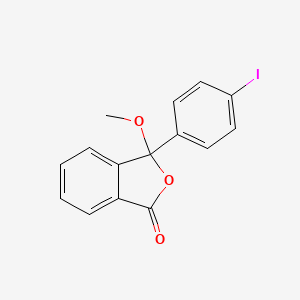![molecular formula C37H53O2P B12890357 ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes multiple aromatic rings and bulky tert-butyl groups. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with tert-butyl and methoxy groups.
Phosphination: The functionalized biphenyl is then reacted with a suitable phosphine source, such as chlorodiphenylphosphine, under inert conditions to introduce the phosphane group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and stringent quality control measures ensures the consistent production of high-quality material.
Análisis De Reacciones Químicas
Types of Reactions
Ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coordination: The compound can coordinate with transition metals to form stable complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Coordination: Transition metals like palladium or platinum are used under inert atmosphere conditions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Aromatics: Resulting from electrophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Aplicaciones Científicas De Investigación
Ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, such as cross-coupling and hydrogenation.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its ability to stabilize reactive intermediates.
Mecanismo De Acción
The mechanism by which ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane exerts its effects involves:
Molecular Targets: The compound primarily targets transition metals, forming stable complexes that facilitate catalytic processes.
Pathways Involved: The stabilization of reactive intermediates and the enhancement of reaction rates are key pathways through which this compound operates.
Comparación Con Compuestos Similares
Similar Compounds
- Ditert-butyl-[6-methoxy-3-methyl-2-(2,4,6-triisopropylphenyl)phenyl]phosphane
- 2-ditert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl
Uniqueness
Ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its specific arrangement of functional groups and its ability to form highly stable metal complexes. This makes it particularly effective in catalytic applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C37H53O2P |
|---|---|
Peso molecular |
560.8 g/mol |
Nombre IUPAC |
ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C37H53O2P/c1-23(2)28-22-29(24(3)4)33(31(25(5)6)32(28)26-18-16-15-17-19-26)27-20-21-30(38-13)34(39-14)35(27)40(36(7,8)9)37(10,11)12/h15-25H,1-14H3 |
Clave InChI |
KKVWYNRETYTEQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1C2=CC=CC=C2)C(C)C)C3=C(C(=C(C=C3)OC)OC)P(C(C)(C)C)C(C)(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
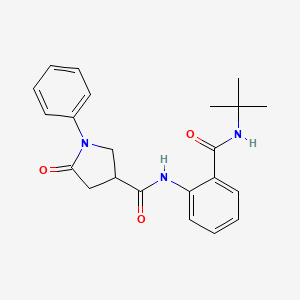
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
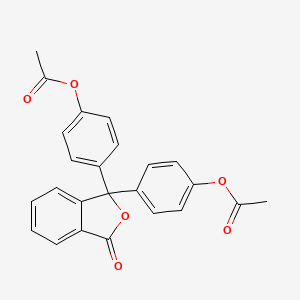
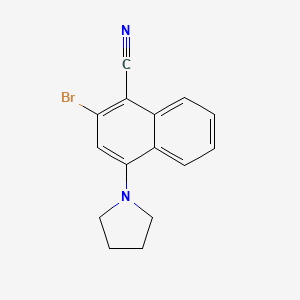

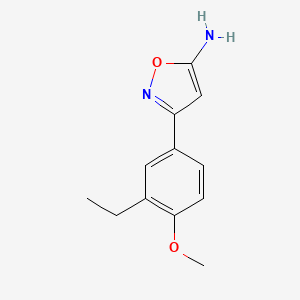
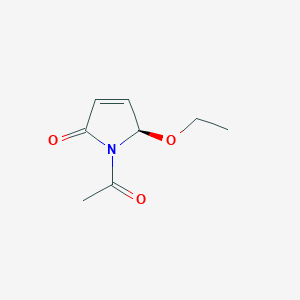


![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)
